4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one
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Overview
Description
4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one is a heterocyclic compound that belongs to the class of 1,2,4-triazines This compound is characterized by a triazinone ring structure with a benzyl group attached to the nitrogen atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one can be achieved through several methods. One common approach involves the cyclocondensation of appropriate precursors. For instance, the reaction of benzylamine with a suitable diketone under acidic conditions can lead to the formation of the triazinone ring . Another method involves the use of a pressure-equalizing dropping funnel to introduce benzyl bromide in dry acetone, reacting at room temperature for 20 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazinone to its dihydro or tetrahydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-substituted triazinone oxides, while reduction can produce dihydro or tetrahydro derivatives .
Scientific Research Applications
4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,2,4-triazin-6(1H)-one: Lacks the benzyl group, which may affect its chemical reactivity and biological activity.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione:
1,2,4,5-Tetrazines: Another class of heterocyclic compounds with different ring structures and reactivity.
Uniqueness
4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one is unique due to the presence of the benzyl group, which can influence its chemical behavior and enhance its biological activity. This structural feature distinguishes it from other triazinones and related compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-benzyl-1,5-dihydro-1,2,4-triazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10-7-13(8-11-12-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHTVMCOACHVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN=CN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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